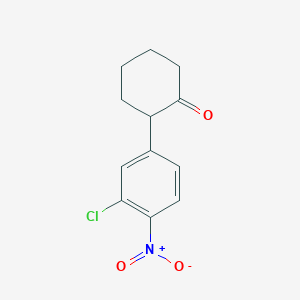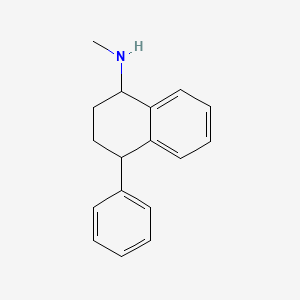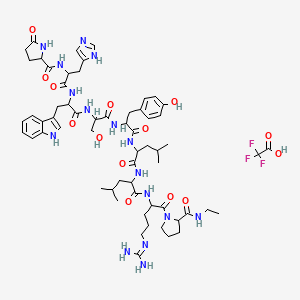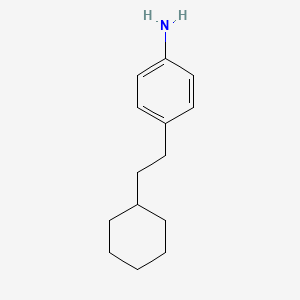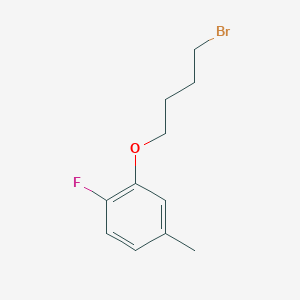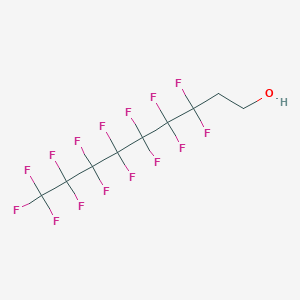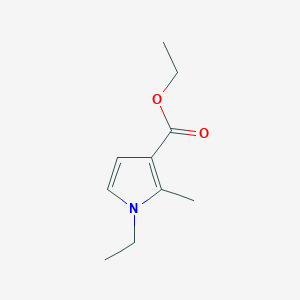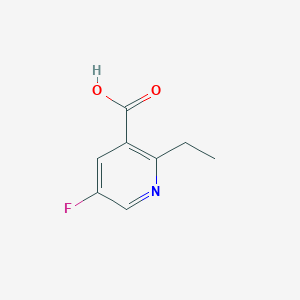![molecular formula C9H10FN3O2 B12085178 2-[(3-Amino-5-fluorophenyl)formamido]acetamide](/img/structure/B12085178.png)
2-[(3-Amino-5-fluorophenyl)formamido]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Amino-5-fluorophenyl)formamido]acetamide is an organic compound with potential applications in various fields of scientific research. It is characterized by the presence of an amino group, a fluorine atom, and a formamido group attached to a phenyl ring, which is further connected to an acetamide moiety. This compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Amino-5-fluorophenyl)formamido]acetamide typically involves the reaction of 3-amino-5-fluoroaniline with formic acid and acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Step 1: 3-Amino-5-fluoroaniline is reacted with formic acid to form the formamido intermediate.
Step 2: The formamido intermediate is then reacted with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Amino-5-fluorophenyl)formamido]acetamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The formamido group can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(3-Amino-5-fluorophenyl)formamido]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[(3-Amino-5-fluorophenyl)formamido]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and formamido groups can form hydrogen bonds with active sites, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3-Fluorophenyl)formamido]acetic acid
- (S)-2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid
Uniqueness
2-[(3-Amino-5-fluorophenyl)formamido]acetamide is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various research applications.
Propiedades
Fórmula molecular |
C9H10FN3O2 |
|---|---|
Peso molecular |
211.19 g/mol |
Nombre IUPAC |
3-amino-N-(2-amino-2-oxoethyl)-5-fluorobenzamide |
InChI |
InChI=1S/C9H10FN3O2/c10-6-1-5(2-7(11)3-6)9(15)13-4-8(12)14/h1-3H,4,11H2,(H2,12,14)(H,13,15) |
Clave InChI |
KONTVHYDQWRJRW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1N)F)C(=O)NCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



